Cas no 1344588-92-6 ((2S)-4-(5-bromo-2-methylphenyl)butan-2-amine)

(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine 化学的及び物理的性質
名前と識別子
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- (2S)-4-(5-bromo-2-methylphenyl)butan-2-amine
- 1344588-92-6
- EN300-1893558
-
- インチ: 1S/C11H16BrN/c1-8-3-6-11(12)7-10(8)5-4-9(2)13/h3,6-7,9H,4-5,13H2,1-2H3/t9-/m0/s1
- InChIKey: MKPPBWSWWHKDNM-VIFPVBQESA-N
- ほほえんだ: BrC1C=CC(C)=C(C=1)CC[C@H](C)N
計算された属性
- せいみつぶんしりょう: 241.04661g/mol
- どういたいしつりょう: 241.04661g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 26Ų
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1893558-0.5g |
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine |
1344588-92-6 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1893558-10.0g |
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine |
1344588-92-6 | 10g |
$7866.0 | 2023-06-03 | ||
Enamine | EN300-1893558-10g |
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine |
1344588-92-6 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1893558-1g |
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine |
1344588-92-6 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1893558-2.5g |
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine |
1344588-92-6 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1893558-5.0g |
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine |
1344588-92-6 | 5g |
$5304.0 | 2023-06-03 | ||
Enamine | EN300-1893558-0.05g |
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine |
1344588-92-6 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1893558-0.1g |
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine |
1344588-92-6 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1893558-0.25g |
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine |
1344588-92-6 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1893558-5g |
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine |
1344588-92-6 | 5g |
$2858.0 | 2023-09-18 |
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amineに関する追加情報
(2S)-4-(5-Bromo-2-Methylphenyl)Butan-2-Amine: A Comprehensive Overview
(2S)-4-(5-Bromo-2-Methylphenyl)Butan-2-Amine, identified by the CAS number 1344588-92-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a brominated aromatic ring with an amino group in a chiral environment. The molecule's stereochemistry, particularly the (2S) configuration, plays a crucial role in its biological activity and potential applications.
The chemical structure of (2S)-4-(5-Bromo-2-Methylphenyl)Butan-2-Amine consists of a butanamine backbone with a substituted phenyl group at the fourth position. The phenyl ring is further substituted with a bromine atom at the 5-position and a methyl group at the 2-position. This substitution pattern not only influences the compound's physical properties but also its reactivity and interactions with biological systems. The presence of the bromine atom introduces electronic effects that can modulate the compound's behavior in various chemical reactions and biological assays.
Recent studies have highlighted the potential of (2S)-4-(5-Bromo-2-Methylphenyl)Butan-2-Amine as a lead compound in drug discovery. Its chiral center at the second carbon atom makes it an attractive candidate for enantioselective synthesis and applications in asymmetric catalysis. Researchers have explored its role in inhibiting key enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in conditions such as inflammation, neurodegenerative diseases, and cancer.
In terms of synthesis, (2S)-4-(5-Bromo-2-Methylphenyl)Butan-2-Amine can be prepared through various routes, including alkylation of aromatic rings and stereoselective reductions. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess. These methods not only enhance the yield but also improve the overall sustainability of the synthesis process.
The pharmacokinetic properties of (2S)-4-(5-Bromo-2-Methylphenyl)Butan-2-Amine have been extensively studied, revealing favorable absorption and distribution profiles. Preclinical studies indicate that the compound exhibits low toxicity and high bioavailability, making it a promising candidate for further development into clinical trials. Its ability to cross cellular membranes efficiently suggests potential utility in targeting intracellular pathogens or delivering therapeutic agents to specific cellular compartments.
Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of (2S)-4-(5-Bromo-2-Methylphenyl)Butan-2-Amine with various protein targets. These studies have identified key residues responsible for ligand binding and highlighted opportunities for further optimization to enhance affinity and selectivity.
In conclusion, (2S)-4-(5-Bromo-2-Methylphenyl)Butan-2-Amine represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, coupled with recent advances in synthetic methodologies and pharmacological studies, positions it as a compelling lead compound for future drug development efforts.
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